5-(2-chloro-6-fluorobenzyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one
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Overview
Description
5-(2-chloro-6-fluorobenzyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one is a complex organic compound that belongs to the class of thiazolopyridazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chloro-6-fluorobenzyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the condensation of α-haloketones with thiourea under basic conditions.
Pyridazine Ring Formation: The pyridazine ring is often constructed via cyclization reactions involving hydrazine derivatives and diketones.
Substituent Introduction:
Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the thiazolopyridazine core, followed by purification processes such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities, converting them into amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are common reducing agents.
Properties
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methyl]-7-(3,4-dimethoxyphenyl)-2-methyl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN3O3S/c1-11-24-19-20(30-11)18(12-7-8-16(28-2)17(9-12)29-3)25-26(21(19)27)10-13-14(22)5-4-6-15(13)23/h4-9H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWAGLEJDBCEYAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC3=C(C=CC=C3Cl)F)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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